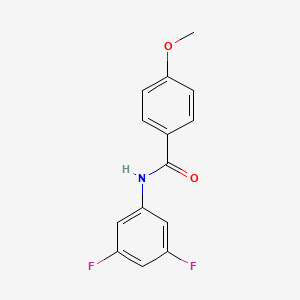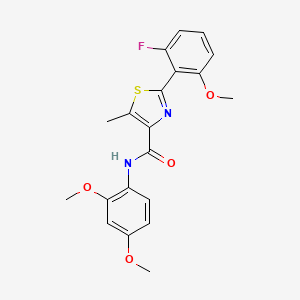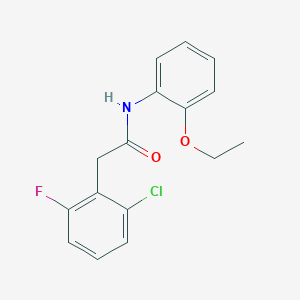![molecular formula C21H20ClN3O2 B14959455 (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic molecule characterized by its complex structure, which includes an indole ring substituted with a chlorine atom and a phthalimide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Derivative: The indole ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Attachment of the Ethyl Chain: The chlorinated indole is then reacted with an ethylating agent to introduce the ethyl chain.
Formation of the Phthalimide Moiety: The phthalimide group is introduced through a condensation reaction with phthalic anhydride.
Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
- (2S)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (2S)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
The uniqueness of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C21H20ClN3O2 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-13(25-12-15-4-2-3-5-17(15)21(25)27)20(26)23-9-8-14-11-24-19-7-6-16(22)10-18(14)19/h2-7,10-11,13,24H,8-9,12H2,1H3,(H,23,26)/t13-/m0/s1 |
InChIキー |
UOFFRFXGPQTNHU-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
正規SMILES |
CC(C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one](/img/structure/B14959413.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B14959463.png)
![2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959470.png)
